molecular formula ¹³C₁₀H₈O B1147388 1-Naphthol-13C10 CAS No. 1329509-54-7

1-Naphthol-13C10

Cat. No.: B1147388
CAS No.: 1329509-54-7
M. Wt: 154.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthol-13C10 is a labeled variant of 1-naphthol, an organic compound with the molecular formula C10H7OH. The “13C10” denotes that the compound contains ten carbon atoms, each of which is the carbon-13 isotope. This labeling is particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy, as it allows for more precise tracking and analysis of the compound’s behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthol-13C10 can be synthesized through several methods. One common approach involves the nitration of naphthalene to produce 1-nitronaphthalene, which is then hydrogenated to form 1-naphthylamine. This intermediate is subsequently hydrolyzed to yield this compound . The reactions can be summarized as follows:

  • Nitration: C10H8 + HNO3 → C10H7NO2 + H2O
  • Hydrogenation: C10H7NO2 + 3H2 → C10H7NH2 + 2H2O
  • Hydrolysis: C10H7NH2 + H2O → C10H7OH + NH3

Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the use of specialized equipment to handle the reagents and conditions required for each step, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthol-13C10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Naphthol-13C10 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various dyes and pharmaceuticals.

    Biology: The labeled compound is employed in metabolic studies to trace the pathways and interactions of naphthol derivatives.

    Medicine: It serves as a building block for the synthesis of drugs such as nadolol and sertraline.

    Industry: this compound is used in the production of insecticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-naphthol-13C10 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic oxidation to form reactive intermediates, which can then interact with cellular components. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in different environments .

Comparison with Similar Compounds

Uniqueness: 1-Naphthol-13C10 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling allows for more precise studies of its behavior and interactions compared to its non-labeled counterparts .

Properties

IUPAC Name

naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCVRFUGPWSIIH-IIYFYTTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][13CH]=[13C]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.097 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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